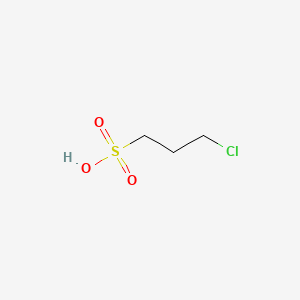
3-chloropropane-1-sulfonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloropropane-1-sulfonic Acid is a useful research compound. Its molecular formula is C3H7ClO3S and its molecular weight is 158.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis
- Intermediate in Chemical Reactions :
- Reagent in Organic Chemistry :
Biological Research Applications
- Protein Interaction Studies :
-
Antimicrobial Activity :
- Preliminary studies have indicated that this compound exhibits antimicrobial properties. Clinical evaluations have shown its potential efficacy against various pathogens, suggesting its application in developing new antimicrobial agents.
Potential Therapeutic Applications
Research is ongoing to explore the therapeutic potential of this compound. Its ability to interact with biological macromolecules positions it as a candidate for drug development, particularly in targeting specific proteins involved in disease pathways.
Case Study 1: Antimicrobial Efficacy
A clinical study assessed the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition at varying concentrations, highlighting its potential as a therapeutic agent.
Case Study 2: Protein Interaction Analysis
In another study focusing on protein interactions, researchers utilized this compound to modify enzyme activity in vitro. The findings demonstrated that the compound could alter enzyme kinetics, providing insights into its role as a biochemical tool.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The chlorine atom at the third carbon undergoes nucleophilic substitution due to its electronegativity and the electron-withdrawing effect of the sulfonic acid group. Common reagents and outcomes include:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Amines (R-NH₂) | Basic aqueous solution | Sulfonamide derivatives (R-NH-SO₃H) | |
| Alcohols (R-OH) | Acidic catalysis | Alkyl sulfonate esters (R-O-SO₃H) | |
| Thiols (R-SH) | Room temperature | Thioether sulfonates (R-S-CH₂-CH₂-SO₃H) |
Key Findings :
-
Reactions proceed via an Sₙ2 mechanism, with the sulfonic acid group stabilizing the transition state.
-
Substitution rates increase in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity.
Oxidation Reactions
The sulfonic acid group and propane backbone are susceptible to oxidation under specific conditions:
| Oxidizing Agent | Conditions | Product | References |
|---|---|---|---|
| KMnO₄ | Acidic, heat | Propane-1,3-disulfonic acid | |
| H₂O₂ | Neutral pH, RT | Chloropropanesulfonate radicals |
Key Findings :
-
Strong oxidizing agents like KMnO₄ cleave the carbon chain, forming disulfonic acids.
-
Controlled oxidation with H₂O₂ generates reactive intermediates for polymerization studies.
Reduction Reactions
The chlorine and sulfonic acid groups influence reduction pathways:
| Reducing Agent | Conditions | Product | References |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether, reflux | Propane-1-sulfonic acid | |
| NaBH₄ | Aqueous ethanol | 3-Hydroxypropane-1-sulfonic acid |
Key Findings :
-
LiAlH₄ selectively reduces the C-Cl bond without affecting the sulfonic acid group.
-
NaBH₄ produces hydroxyl derivatives, useful in synthesizing biocompatible compounds.
Esterification and Salt Formation
The sulfonic acid group participates in acid-base and esterification reactions:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| NaOH | Aqueous, RT | Sodium 3-chloropropane-1-sulfonate | |
| R-COOH | H₂SO₄ catalysis, heat | Sulfonate esters (R-O-SO₂-CH₂-CH₂-Cl) |
Key Findings :
-
Sodium salts exhibit high solubility in water, making them ideal for industrial applications .
-
Ester derivatives are stable under physiological conditions, enabling drug delivery research.
Biological Interactions
While primarily a chemical reagent, 3-chloropropane-1-sulfonic acid interacts with biological systems:
-
Enzyme Inhibition : Binds to sulfotransferases via ionic interactions, altering metabolic pathways.
-
Protein Modification : Forms covalent bonds with cysteine residues, affecting protein folding.
Propiedades
Número CAS |
56984-95-3 |
|---|---|
Fórmula molecular |
C3H7ClO3S |
Peso molecular |
158.60 g/mol |
Nombre IUPAC |
3-chloropropane-1-sulfonic acid |
InChI |
InChI=1S/C3H7ClO3S/c4-2-1-3-8(5,6)7/h1-3H2,(H,5,6,7) |
Clave InChI |
CEPMBESUVXXFST-UHFFFAOYSA-N |
SMILES canónico |
C(CS(=O)(=O)O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















